2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
The compound “2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are known for their antimicrobial activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives usually starts from an acetic acid hydrazide . The compounds are characterized by IR, (1)H NMR, mass and elemental analysis . More specific synthesis methods for this compound are not available in the retrieved information.Molecular Structure Analysis
The imidazo[2,1-b][1,3,4]thiazole system is essentially planar, with a maximum deviation of 0.006 (2) Å . The dihedral angle between the imidazo[2,1-b][1,3,4]thiazole and chloro-phenyl rings is 5.07 (8)° .Physical And Chemical Properties Analysis
The molecular formula of a similar compound, imidazo[2,1-b][1,3]thiazol-3-ylmethanol, is C6H6N2OS, and the molecular weight is 154.1896 . Specific physical and chemical properties for “this compound” are not available in the retrieved information.Scientific Research Applications
Antimicrobial Activity
- A study by Divya et al. (2015) synthesized bis-heterocyclic sulfamoyl acetamides and found the chloro-substituted thiazolyl imidazolylsulfamoyl acetamide to be a potential antimicrobial agent against Pseudomonas aeruginosa and Penicillium chrysogenum (Divya et al., 2015).
Histamine H3 Receptor Antagonists
- Tozer et al. (1999) prepared derivatives including 4-chlorophenylmethanesulfonamide and found them to be potent and selective histamine H3 receptor antagonists, with high receptor affinity (Tozer et al., 1999).
Peripheral Benzodiazepine Receptor Probes
- Katsifis et al. (2000) reported on imidazo[1,2-α]pyridines as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), suggesting their use in studying PBR in vivo using SPECT imaging (Katsifis et al., 2000).
Antibacterial and Anti-Enzymatic Activity
- Nafeesa et al. (2017) synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide and evaluated their antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).
Cytotoxicity Against Cancer Cell Lines
- Ding et al. (2012) designed and synthesized compounds with imidazo[2,1-b]thiazole scaffolds, testing their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. A specific compound showed potential as an inhibitor against the MDA-MB-231 cell line (Ding et al., 2012).
Future Directions
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-16-5-3-15(4-6-16)19-12-26-17(13-30-21(26)25-19)11-20(27)24-10-9-14-1-7-18(8-2-14)31(23,28)29/h1-8,12-13H,9-11H2,(H,24,27)(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBVMGPLMNWIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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